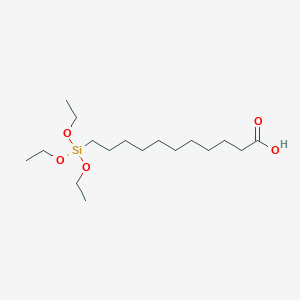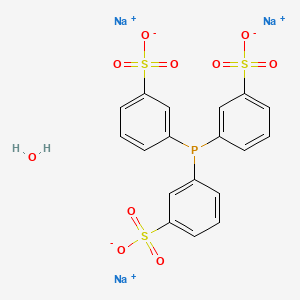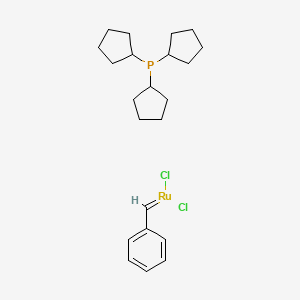
Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride (RuBpyCl) is an organometallic compound that has been used extensively in scientific research. It is a water-soluble compound composed of two tricyclopentylphosphine (TCP) ligands and a benzylidine group bound to a ruthenium(IV) ion. It has been used as a catalyst in a variety of reactions, as well as a dye for fluorescence microscopy. Additionally, it has been used in a variety of biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride has been used extensively in scientific research. It has been used as a catalyst in a variety of reactions, including the synthesis of polymers, the hydroboration of alkenes, and the oxidation of alcohols. Additionally, it has been used as a dye for fluorescence microscopy, as it has an absorption maximum in the ultraviolet region of the spectrum and can be excited with visible light. It has also been used in a variety of biochemical and physiological experiments, as it is water-soluble and can be used to label proteins or other molecules of interest.
Mecanismo De Acción
The mechanism of action of Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride is not fully understood. It is believed to be a redox catalyst, meaning it can transfer electrons between molecules. It is thought to act as an electron transfer agent in the oxidation of alcohols, and as an electron donor in the hydroboration of alkenes. Additionally, it is believed to act as an electron acceptor in the synthesis of polymers.
Biochemical and Physiological Effects
The effects of Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride on biochemical and physiological processes are not well-understood. It has been used to label proteins and other molecules of interest, but its effects on cellular processes are not well-studied. It is believed to be non-toxic, but more research is needed to confirm this.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride has several advantages for lab experiments. It is water-soluble, making it easy to work with in aqueous solutions. Additionally, it is relatively inexpensive and can be used as a catalyst in a variety of reactions. However, it is not very stable and can decompose over time. Additionally, it is not very soluble in organic solvents, making it difficult to use in certain reactions.
Direcciones Futuras
There are several potential future directions for the use of Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride in scientific research. It could be used as a catalyst for more complex reactions, such as the synthesis of polymers. Additionally, it could be used to label proteins or other molecules of interest in biochemical and physiological experiments. It could also be used in the development of new materials, such as photovoltaics or fuel cells. Finally, it could be used to study the effects of organometallic compounds on cellular processes.
Métodos De Síntesis
Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride is synthesized from the reaction of tricyclopentylphosphine (TCP) and benzylidine chloride in the presence of ruthenium(IV) chloride. The reaction is carried out in a two-phase system, with the ruthenium(IV) chloride dissolved in an aprotic solvent such as N,N-dimethylformamide (DMF) and the TCP and benzylidine chloride dissolved in an aqueous solution of sodium hydroxide. The reaction is typically carried out at room temperature and yields a dark red precipitate of Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride.
Propiedades
IUPAC Name |
benzylidene(dichloro)ruthenium;tricyclopentylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27P.C7H6.2ClH.Ru/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15;1-7-5-3-2-4-6-7;;;/h13-15H,1-12H2;1-6H;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBPJUBFYADWOR-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)P(C2CCCC2)C3CCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33Cl2PRu |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704857 |
Source


|
| Record name | Benzylidene(dichloro)ruthenium--tricyclopentylphosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride | |
CAS RN |
172228-29-4 |
Source


|
| Record name | Benzylidene(dichloro)ruthenium--tricyclopentylphosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

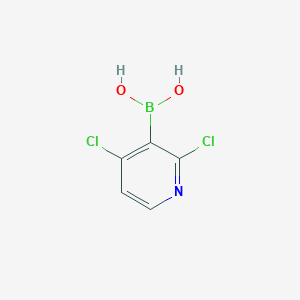

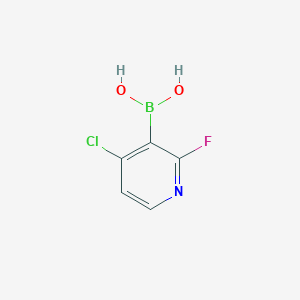

![Dichloro[bis(dicyclohexylphosphino)propane]palladium(II)](/img/structure/B6324639.png)
![Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate](/img/structure/B6324645.png)
![2,3,3-Trifluoro-2-hydrobenzo[1,4]-dioxen-5-ol; 98%](/img/structure/B6324660.png)


